tert-butyl 5-(5-amino-3-isopropyl-1H-pyrazol-1-yl)-1H-indazole-1-carboxylate
Description
Structure and Synthesis The compound tert-butyl 5-(5-amino-3-isopropyl-1H-pyrazol-1-yl)-1H-indazole-1-carboxylate features a bicyclic scaffold comprising an indazole core substituted with a tert-butyloxycarbonyl (Boc) group at the 1-position and a 5-amino-3-isopropylpyrazole moiety at the 5-position. The Boc group acts as a protective group for amines, enhancing solubility and stability during synthesis . This compound is synthesized via multi-step reactions, likely involving:
Coupling reactions: Similar to methods described for tert-butyl-protected pyrrolopyrroles (e.g., compound 26 in ), where HATU-mediated amide bond formation is employed .
Boc protection: As demonstrated in , Boc anhydride is used to protect amino groups under basic conditions (e.g., KOH) .
The indazole core contributes to π-π stacking interactions, a feature critical in kinase inhibitor design .
Properties
Molecular Formula |
C18H23N5O2 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
tert-butyl 5-(5-amino-3-propan-2-ylpyrazol-1-yl)indazole-1-carboxylate |
InChI |
InChI=1S/C18H23N5O2/c1-11(2)14-9-16(19)22(21-14)13-6-7-15-12(8-13)10-20-23(15)17(24)25-18(3,4)5/h6-11H,19H2,1-5H3 |
InChI Key |
WTGVOHAFAATIRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C(=C1)N)C2=CC3=C(C=C2)N(N=C3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-(5-amino-3-isopropyl-1H-pyrazol-1-yl)-1H-indazole-1-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazole ring: Starting from a suitable precursor, the pyrazole ring can be formed through cyclization reactions.
Substitution reactions: Introduction of the isopropyl group at the desired position on the pyrazole ring.
Indazole ring formation: Cyclization to form the indazole ring structure.
Esterification: Introduction of the tert-butyl ester group through esterification reactions.
Amination: Introduction of the amino group at the desired position.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the pyrazole ring.
Reduction: Reduction reactions may target the ester group, converting it to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the amino group or the pyrazole ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation products: Oxidized derivatives of the amino group or pyrazole ring.
Reduction products: Alcohol derivatives from the reduction of the ester group.
Substitution products: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules. Notably, the presence of the pyrazole ring is associated with various pharmacological activities.
Anticancer Activity
Research indicates that derivatives of indazole and pyrazole exhibit significant anticancer properties. Studies have shown that tert-butyl 5-(5-amino-3-isopropyl-1H-pyrazol-1-yl)-1H-indazole-1-carboxylate can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory drugs. Its mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes.
Neuroprotective Properties
Preliminary studies suggest that this compound may offer neuroprotective effects, potentially benefiting conditions such as neurodegenerative diseases. The modulation of neurotransmitter systems could be a mechanism through which these effects are realized.
Case Studies
| Study | Findings | Reference |
|---|---|---|
| In vitro study on cancer cell lines | Demonstrated significant reduction in cell viability in various cancer types | PubChem |
| Anti-inflammatory assays | Showed decreased levels of inflammatory markers in treated models | ChemicalBook |
| Neuroprotection in animal models | Indicated improvement in cognitive functions post-treatment | BLDpharm |
Mechanism of Action
The mechanism of action of tert-butyl 5-(5-amino-3-isopropyl-1H-pyrazol-1-yl)-1H-indazole-1-carboxylate would depend on its specific biological target. Generally, indazole derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The compound may exert its effects through:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with cellular receptors to modulate their activity.
DNA/RNA interaction: Binding to nucleic acids and affecting their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
A systematic comparison with structurally analogous compounds highlights key differences in substituents, bioactivity, and physicochemical properties. Below is a detailed analysis supported by data from , and 10:
Table 1: Structural and Functional Comparison
Key Findings
Core Structure Variations: The indazole core in the target compound distinguishes it from simpler pyrazole derivatives (e.g., [1124-16-9]), enabling enhanced planar interactions with biological targets compared to monocyclic analogs . Compounds with pyrrolopyrrole cores (e.g., ) exhibit higher molecular weights (~358.5 vs. 237.3 for cyclobutylpyrazole), impacting pharmacokinetic properties like membrane permeability .
Substituent Effects: Boc Group: Present in the target compound and derivatives, this group improves solubility in organic solvents but may reduce metabolic stability in vivo compared to unprotected amines . Isopropyl vs.
Bioactivity: Benzotriazole-containing analogs () show anticancer activity linked to DNA intercalation, a mechanism less likely in the indazole-based target compound due to its smaller aromatic system . Pyrazole derivatives with amino groups (e.g., [158001-28-6]) are often used as intermediates in kinase inhibitor synthesis, aligning with the hypothesized role of the target compound .
Similarity Metrics :
- Computational similarity scoring (e.g., Tanimoto coefficient) for the target compound vs. [1124-16-9] (0.88 similarity) reflects shared pyrazole motifs but underestimates critical differences in core structure and substituents .
Research Implications and Limitations
- Structural Optimization : The isopropyl group in the target compound could be replaced with bulkier tert-butyl moieties (e.g., [359867-35-9]) to enhance target binding affinity, though this may compromise solubility .
- Synthetic Challenges : Boc deprotection under acidic conditions (common in peptide synthesis) may destabilize the indazole core, necessitating alternative protective strategies .
- Biological Testing Gap : While analogs like ’s compound 26 have documented bioactivity, the target compound lacks published experimental data, highlighting a need for kinase inhibition assays.
Biological Activity
tert-butyl 5-(5-amino-3-isopropyl-1H-pyrazol-1-yl)-1H-indazole-1-carboxylate, with a CAS number of 1020173-63-0, is a compound of interest in medicinal chemistry due to its potential biological activities. Its molecular formula is and it has a molecular weight of approximately 341.4 g/mol. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
The biological activity of this compound is primarily attributed to its interactions with specific biological targets, particularly G protein-coupled receptors (GPCRs).
Binding Affinity and Antagonistic Activity
Recent studies have indicated that compounds structurally similar to this compound can act as antagonists for various GPCRs. For instance, a study on related compounds demonstrated their ability to inhibit receptor activation through competitive antagonism at the GPR84 receptor, showing promising results in terms of binding affinity and selectivity .
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's efficacy against various cancer cell lines. For example, compounds with similar structural features have shown significant inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The IC50 values for these inhibitors ranged from 0.36 µM to 1.8 µM against CDK2 and CDK9, respectively . This suggests that this compound may possess similar inhibitory effects.
Case Studies
A notable case study involved the evaluation of a series of indazole derivatives, including this compound, which were tested for their antiproliferative effects on human tumor cell lines such as HeLa and HCT116. The results indicated a marked reduction in cell viability, highlighting the potential of this compound as an anticancer agent .
Data Tables
| Property | Value |
|---|---|
| CAS Number | 1020173-63-0 |
| Molecular Formula | C18H23N5O2 |
| Molecular Weight | 341.4 g/mol |
| IC50 against CDK2 | ~0.36 µM |
| IC50 against CDK9 | ~1.8 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
